![molecular formula C9H11N3O7P- B1263873 3',5'-cyclic CMP(1-)](/img/structure/B1263873.png)
3',5'-cyclic CMP(1-)
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Overview
Description
3',5'-cyclic CMP(1-) is the conjugate base of 3',5'-cyclic CMP; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 3',5'-cyclic CMP.
Scientific Research Applications
Identification and Isolation in Biological Systems
- 3',5'-cyclic CMP was first isolated from leukemia L-1210 cells, indicating its presence in mammalian tissues (Bloch, 1974).
Enzymatic Activities and Properties
- The enzyme 3',5'-cyclic nucleotide phosphodiesterase, which hydrolyzes cyclic CMP, was partially purified from lettuce cotyledons, suggesting a role in plant biochemistry (Chiatante, Newton, & Brown, 1986).
- Nonenzymatic oligomerization of 3',5'-cyclic CMP under certain conditions hints at a possible role in the spontaneous generation of RNA, relevant to theories of prebiotic chemistry and the origin of life (Costanzo et al., 2017).
Biochemical Identification and Quantification
- Techniques for identifying and quantifying 3',5'-cyclic CMP in tissues have been developed, essential for understanding its biological roles (Newton et al., 1989).
- Assays to measure cytidylate cyclase activity, which synthesizes cyclic CMP, have been developed, highlighting its enzymatic synthesis in various tissues (Newton, Salvage, & Hakeem, 1990).
Role in Cellular and Molecular Biology
- The synthesis of cyclic CMP in mammalian tissues, including its enzymatic conversion, has been demonstrated, indicating a broader biological relevance beyond just cyclic AMP and cyclic GMP (Cech & Ignarro, 1977).
- Differences in cyclic CMP levels have been observed in various types of human leukemias, suggesting a potential role in hematopoietic stem cell malignancy (Scavennec et al., 1981).
Analytical Techniques
- Enzyme immunoassays for cyclic CMP provide a method for detecting and measuring its concentrations in tissues, crucial for understanding its physiological roles (Yamamoto, Takai, & Tsuji, 1982).
properties
Product Name |
3',5'-cyclic CMP(1-) |
---|---|
Molecular Formula |
C9H11N3O7P- |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one |
InChI |
InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/p-1/t4-,6-,7-,8-/m1/s1 |
InChI Key |
WCPTXJJVVDAEMW-XVFCMESISA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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